(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one

Catalog No.
S641066
CAS No.
130931-65-6
M.F
C5H10N2O2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one

CAS Number

130931-65-6

Product Name

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one

IUPAC Name

(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m1/s1

InChI Key

SKYSFPFYQBZGDC-QWWZWVQMSA-N

SMILES

CC1CN(C(=O)C1N)O

Synonyms

cis-4-methyl-HA-966, L 687,414, L 687414, L 687414, (3R-cis)-isomer, L-687,414, L-687414

Canonical SMILES

CC1CN(C(=O)C1N)O

Isomeric SMILES

C[C@@H]1CN(C(=O)[C@@H]1N)O
  • Potential as a Building Block for Drug Discovery

    The molecule's structure contains a five-membered ring with functional groups like amine, hydroxyl, and carbonyl. This structure class is present in many biologically active molecules and pharmaceuticals . (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one could potentially serve as a starting point for the synthesis of novel drug candidates.

  • Research on Availability

    Some commercial vendors offer (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one, but information regarding its use in published scientific research is scarce . This suggests the molecule might be a relatively new discovery or one that is still under investigation.

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidine derivatives. Its molecular formula is C₅H₁₃N₃O, and it features a pyrrolidine ring with an amino group and a hydroxy group at the 3 and 1 positions, respectively. The stereochemistry at the 3 and 4 positions is crucial for its biological activity, as the specific arrangement of atoms can significantly influence the compound's interactions with biological targets.

, including:

  • Amine Reactivity: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
  • Hydroxyl Group Reactions: The hydroxyl group may engage in dehydration reactions or serve as a site for esterification.
  • Oxidation-Reduction: The presence of both amino and hydroxyl groups allows for potential redox reactions, which are essential in metabolic pathways.

These reactions are often facilitated by enzymatic processes within biological systems, highlighting the importance of enzymes in catalyzing these transformations

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one exhibits various biological activities:

  • Neuroprotective Effects: Studies suggest that this compound may have neuroprotective properties, potentially acting on pathways related to neurodegenerative diseases.
  • Antioxidant Activity: The compound has shown promise in scavenging free radicals, which can mitigate oxidative stress in cells .
  • Antimicrobial Properties: Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.

The biological activity is closely tied to its structural characteristics, particularly the stereochemistry of the molecule.

Several synthetic routes have been developed for (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the pyrrolidine ring while introducing functional groups at defined positions.
  • Chemical Synthesis: Traditional organic synthesis methods involving multi-step reactions starting from simpler precursors. This often includes:
    • Formation of the pyrrolidine ring via cyclization reactions.
    • Subsequent functionalization to introduce amino and hydroxyl groups.

These methods can vary in yield and efficiency depending on the chosen route and conditions employed.

The unique properties of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one make it suitable for various applications:

  • Pharmaceutical Development: Its potential neuroprotective and antioxidant properties position it as a candidate for drug development targeting neurodegenerative diseases.
  • Research Tool: It serves as a valuable compound in studies related to enzyme activity and metabolic pathways due to its reactivity and biological significance.

Interaction studies have focused on understanding how (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one interacts with various biological macromolecules:

  • Protein Binding: Investigations into how this compound binds to proteins involved in neurotransmission and metabolic regulation reveal insights into its mechanism of action.
  • Receptor Interactions: Studies suggest that it may interact with specific receptors in the central nervous system, influencing signaling pathways associated with cognition and mood regulation .

These studies are crucial for elucidating the therapeutic potential of this compound.

Several compounds share structural similarities with (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-AminopyrrolidineAmino group at position 4Lacks hydroxyl group; primarily studied for its role in organic synthesis.
2-HydroxyprolineHydroxyl group at position 2Naturally occurring amino acid; involved in collagen synthesis.
(S)-ProlineStereocenter at position 2Essential amino acid; significant role in protein structure.
(R)-MethylprolineMethyl substituent at position 4Used in peptide synthesis; alters protein folding dynamics.

The uniqueness of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one lies in its specific combination of functional groups and stereochemistry, which confers distinct biological activities not observed in these similar compounds.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

130.074227566 g/mol

Monoisotopic Mass

130.074227566 g/mol

Heavy Atom Count

9

Wikipedia

CHEMBL283819

Dates

Modify: 2023-08-15

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